molecular formula C14H22N2O B6332448 2-Methyl-1-(3-phenoxypropyl)piperazine CAS No. 1240570-08-4

2-Methyl-1-(3-phenoxypropyl)piperazine

Cat. No. B6332448
CAS RN: 1240570-08-4
M. Wt: 234.34 g/mol
InChI Key: CLLVKAHVFFVNPV-UHFFFAOYSA-N
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Description

“2-Methyl-1-(3-phenoxypropyl)piperazine” is a piperazine derivative . Its molecular formula is C14H22N2O and it has a molecular weight of 234.34 . Piperazine derivatives are known to affect the central and the autonomic nervous systems, the blood pressure, and smooth muscle .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

2-Methyl-1-(3-phenoxypropyl)piperazine has been used in a variety of scientific research applications. It has been studied for its ability to act as a surfactant, a drug delivery agent, and a stabilizer for various materials. In addition, it has been studied for its ability to act as an antioxidant and a chelating agent. Furthermore, it has been used in the synthesis of polymers and in the manufacture of polymeric materials.

Mechanism of Action

2-Methyl-1-(3-phenoxypropyl)piperazine has been studied for its ability to act as a surfactant, a drug delivery agent, and a stabilizer for various materials. As a surfactant, it has been shown to reduce the surface tension of aqueous solutions, thus allowing for the solubilization of hydrophobic compounds. As a drug delivery agent, it has been shown to increase the solubility of drugs and to reduce their toxicity. Finally, as a stabilizer, it has been shown to improve the stability of polymeric materials.
Biochemical and Physiological Effects
This compound has been studied for its ability to act as an antioxidant and a chelating agent. As an antioxidant, it has been shown to scavenge free radicals and to reduce oxidative stress. As a chelating agent, it has been shown to bind to metal ions and to reduce their toxicity. Furthermore, it has been studied for its ability to modulate the activity of enzymes, to induce apoptosis, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Methyl-1-(3-phenoxypropyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be purified to a high degree of purity. Furthermore, it is non-toxic and has a low environmental impact. However, it is important to note that this compound is a relatively unstable compound and is sensitive to light and heat.

Future Directions

Future research on 2-Methyl-1-(3-phenoxypropyl)piperazine should focus on its potential applications in the medical field. For example, further studies should be conducted to determine its efficacy as a drug delivery agent and its potential to modulate the activity of enzymes. In addition, further research should be conducted to determine its potential to induce apoptosis and to inhibit the growth of cancer cells. Furthermore, further studies should be conducted to explore its potential to act as a chelating agent and to reduce the toxicity of metal ions. Finally, further research should be conducted to explore its potential to act as an antioxidant and to reduce oxidative stress.

Synthesis Methods

2-Methyl-1-(3-phenoxypropyl)piperazine can be synthesized through a three-step process. The first step involves the condensation of 3-phenoxypropyl chloride with piperazine to form the desired cyclic amine. This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of a methyl group to the cyclic amine. This step is typically performed in the presence of an alkali or base catalyst, such as sodium hydroxide. The final step involves the removal of the catalyst and the purification of the compound.

Safety and Hazards

The safety data sheet for a related compound, 1-Methylpiperazine, indicates that it is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-methyl-1-(3-phenoxypropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLVKAHVFFVNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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